Enzyme Selectivity: Superior AChE vs. BuChE Discrimination Compared to Tacrine
Donepezil (C24H29NO3) demonstrates a high degree of selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), a key differentiator from other clinically used AChE inhibitors. This selectivity is a primary driver of its favorable central nervous system (CNS) tolerability profile [1].
| Evidence Dimension | Selectivity for AChE over BuChE |
|---|---|
| Target Compound Data | >1,250-fold selectivity (IC50 AChE = 5.7 nM) |
| Comparator Or Baseline | Tacrine: Non-selective (IC50 AChE = 77 nM, BuChE = 69 nM) |
| Quantified Difference | >1250-fold vs. ~1.1-fold |
| Conditions | In vitro enzyme inhibition assays using recombinant human AChE and BuChE. |
Why This Matters
For CNS research, high AChE selectivity minimizes peripheral cholinergic side effects, enabling the study of central cholinergic function without confounding from systemic BuChE inhibition, a limitation of non-selective comparators like Tacrine.
- [1] Ogura H, Kosasa T, Kuriya Y, et al. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. *Nihon Yakurigaku Zasshi*. 2000;115(1):45-51. View Source
